Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro-
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Overview
Description
Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a cyanophenyl group, and difluoro substitutions. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenylboronic acid with a suitable benzamide derivative under catalytic conditions. The reaction is often facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the cyanophenyl and benzamide moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular pathways and mechanisms .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development .
Industry
In the industrial sector, Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties .
Mechanism of Action
The mechanism of action of Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and quinazoline derivatives, which share structural similarities and exhibit comparable chemical properties .
Uniqueness
What sets Benzamide, N-(((4-((2-cyanophenyl)methoxy)phenyl)amino)carbonyl)-2,6-difluoro- apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .
Properties
CAS No. |
70312-42-4 |
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Molecular Formula |
C22H15F2N3O3 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[[4-[(2-cyanophenyl)methoxy]phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C22H15F2N3O3/c23-18-6-3-7-19(24)20(18)21(28)27-22(29)26-16-8-10-17(11-9-16)30-13-15-5-2-1-4-14(15)12-25/h1-11H,13H2,(H2,26,27,28,29) |
InChI Key |
KJYODRUVJNEZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C#N |
Origin of Product |
United States |
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